molecular formula C11H14O4 B1606559 Ethyl 4-ethoxy-2-hydroxybenzoate CAS No. 29264-30-0

Ethyl 4-ethoxy-2-hydroxybenzoate

Cat. No. B1606559
CAS RN: 29264-30-0
M. Wt: 210.23 g/mol
InChI Key: FXANKCVUGUNPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Ethyl paraben is an ester of p-hydroxybenzoic acid and ethanol.

  • It belongs to the paraben family, commonly used as preservatives in food, pharmaceutical, and cosmetic industries.

  • Known for its antimicrobial and antifungal properties.





  • Synthesis Analysis



    • Ethyl paraben can be synthesized by reacting p-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst.

    • The reaction produces water as a byproduct and yields ethyl paraben as a white crystalline solid.





  • Molecular Structure Analysis



    • Linear Formula: C2H5OC6H3(OH)CO2C2H5

    • Melting Point: 49-53 °C (lit.)

    • Solubility: Soluble in alcohol, ether, and chloroform; slightly soluble in water.





  • Chemical Reactions Analysis



    • Ethyl paraben is used as a preservative due to its antimicrobial properties.

    • It prevents the growth of bacteria and fungi in various products.





  • Physical And Chemical Properties Analysis



    • Melting point: 49-53 °C (lit.)

    • pH of 1% aqueous solution: Approximately 7




  • Scientific Research Applications

    Synthetic Applications and Chemical Properties

    • Synthesis of Condensed Heterocyclic Compounds : Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, including 2-hydroxybenzoic acids, efficiently produces 8-substituted isocoumarin derivatives. These derivatives exhibit solid-state fluorescence, indicating potential applications in materials science and sensor technologies (Shimizu et al., 2009).
    • Versatile Intermediates for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, showcasing the utility of ethyl esters in complex chemical syntheses (Honey et al., 2012).

    Environmental Behavior and Photodegradation

    • Environmental Fate of UV Filters : The study on Ethyl-4-aminobenzoate, a related compound, reveals its transformation products in environmental waters, providing insights into the environmental behavior and degradation pathways of ethoxybenzoate derivatives. This suggests the importance of monitoring and understanding the environmental impact of such compounds (Li et al., 2017).

    Metabolism and Biological Interactions

    • Metabolism in Human Liver : A study on the metabolism of parabens, which are structurally related to Ethyl 4-ethoxy-2-hydroxybenzoate, highlights the role of esterase hydrolysis and glucuronidation in human liver. This knowledge can be extrapolated to understand the metabolic pathways and potential biological interactions of Ethyl 4-ethoxy-2-hydroxybenzoate in the human body (Abbas et al., 2010).

    Photodegradation Studies

    • Kinetic and By-products Identification : Research on the photodegradation of parabens, including Ethyl paraben, provides valuable insights into the degradation kinetics, by-products, and environmental impact of similar esters when exposed to UV light. This is crucial for assessing the ecological and health risks associated with these compounds (Gmurek et al., 2015).

    Safety And Hazards



    • Not considered hazardous by OSHA standards.

    • Contains a known or suspected endocrine disruptor.

    • Safety precautions include avoiding ingestion, inhalation, and dust formation.




  • Future Directions



    • Ethyl paraben continues to be studied for its applications in various fields, including drug formulation and organic synthesis.

    • Research may explore its potential in other areas beyond preservation.




    properties

    IUPAC Name

    ethyl 4-ethoxy-2-hydroxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FXANKCVUGUNPBD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC(=C(C=C1)C(=O)OCC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90278251
    Record name Ethyl 4-ethoxy-2-hydroxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90278251
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    210.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 4-ethoxy-2-hydroxybenzoate

    CAS RN

    29264-30-0
    Record name NSC6775
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6775
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ethyl 4-ethoxy-2-hydroxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90278251
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Ethyl 4-ethoxy-2-hydroxybenzoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 4-ethoxy-2-hydroxybenzoate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 4-ethoxy-2-hydroxybenzoate
    Reactant of Route 3
    Reactant of Route 3
    Ethyl 4-ethoxy-2-hydroxybenzoate
    Reactant of Route 4
    Reactant of Route 4
    Ethyl 4-ethoxy-2-hydroxybenzoate
    Reactant of Route 5
    Reactant of Route 5
    Ethyl 4-ethoxy-2-hydroxybenzoate
    Reactant of Route 6
    Reactant of Route 6
    Ethyl 4-ethoxy-2-hydroxybenzoate

    Citations

    For This Compound
    7
    Citations
    K Chakraborty, B Thilakan, VK Raola - Applied biochemistry and …, 2018 - Springer
    … H and 13 C-NMR data (Table 1) indicated the elemental composition of C 18 H 24 O 6 as 9-(tetrahydro-12-isopropyl-11-oxofuran-10-yl) ethyl 4-ethoxy-2-hydroxybenzoate (2) with …
    Number of citations: 17 link.springer.com
    HT Simonsen, MS Nielsen… - Journal of agricultural …, 2009 - ACS Publications
    Equilibrium dialysis, molecular modeling, and multivariate data analysis were used to investigate the nature of the molecular interactions between 21 vanillin-inspired phenolic …
    Number of citations: 33 pubs.acs.org
    S Guo, Z Zhang, L Guo - Marine Drugs, 2022 - mdpi.com
    … as 11-(15-butyl-13-ethyl-tetrahydro-12-oxo-2H-pyran-13-yl) propyl-2-methylbenzoate (4), 9-(tetrahydro-12-isopropyl-11-oxofuran-10-yl)-ethyl-4-ethoxy-2-hydroxybenzoate (5), and 12-(…
    Number of citations: 6 www.mdpi.com
    J Yu, L Sun, H Peng, MIJ Stich - Journal of Materials Chemistry, 2010 - pubs.rsc.org
    Organic europium (III) and terbium (III) complexes (refered to as Eu1, Eu2, and Tb-L1, Tb-L2, respectively) have been synthesized that display bright emission and small bandwidth. Tb-…
    Number of citations: 135 pubs.rsc.org
    S Xiao, N Chen, Z Chai, M Zhou, C Xiao, S Zhao… - Marine Drugs, 2022 - mdpi.com
    The marine is a highly complex ecosystem including various microorganisms. Bacillus species is a predominant microbialflora widely distributed in marine ecosystems. This review aims …
    Number of citations: 6 www.mdpi.com
    MS Mikkelsen, AO Karlsson, SB Engelsen - Citeseer
    In the current study we provide applicable knowledge on the elemental food functional properties exhibited by barley (Glucagel™) and oat (PromOat™) β-glucan products used as …
    Number of citations: 2 citeseerx.ist.psu.edu
    MS Nielsen, AO Karlsson - nordicrheologysociety.org
    In the current study we provide applicable knowledge on the elemental food functional properties exhibited by barley (Glucagel™) and oat (PromOat™) β-glucan products used as …
    Number of citations: 3 nordicrheologysociety.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.